N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide
Description
This compound features a benzo[b][1,4]oxazepin core substituted with 5-ethyl and 3,3-dimethyl groups at positions 5 and 3, respectively, and a 4-oxo moiety. The sulfamoyl group bridges the oxazepin ring to a phenylpropionamide side chain. The structure combines a heterocyclic scaffold with sulfonamide and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors (e.g., antimicrobial or kinase inhibitors) .
Properties
IUPAC Name |
N-[4-[(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-5-20(26)23-15-7-10-17(11-8-15)31(28,29)24-16-9-12-18-19(13-16)30-14-22(3,4)21(27)25(18)6-2/h7-13,24H,5-6,14H2,1-4H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDGVSWPCKXSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential biological significance. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydrobenzo[b][1,4]oxazepin moiety and a sulfamoyl group. Its molecular formula is with a molecular weight of approximately 416.54 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. The following sections summarize key findings related to its biological effects.
Antibacterial Properties
The sulfamoyl group in the compound is known for its antibacterial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways .
The proposed mechanism involves the inhibition of specific enzymes critical for bacterial survival. For instance, the compound may inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis . This inhibition disrupts essential metabolic processes in bacteria.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains .
Clinical Implications
The compound's potential therapeutic applications are being explored in clinical settings. For instance, it is currently under investigation for treating chronic infections where conventional antibiotics fail .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Sulfamethoxazole | 0.5 | Inhibits DHPS |
| Trimethoprim | 0.03 | Inhibits dihydrofolate reductase |
| N-(5-Ethyl-3,3-dimethyl-4-oxo... | 0.8 | Dual inhibition of folate synthesis |
This comparative analysis highlights the potency and potential advantages of N-(4-(N-(5-ethyl... propionamide over other known antibacterial agents .
Future Directions
Further research is necessary to elucidate the full range of biological activities and potential side effects associated with this compound. Ongoing studies are focusing on:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Toxicology : Assessing safety profiles in preclinical models.
- Clinical Trials : Investigating efficacy in human subjects for various bacterial infections.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : The sulfamoyl group in the compound suggests potential antibacterial properties. Sulfonamide derivatives have historically been used as antibiotics due to their ability to inhibit bacterial growth by interfering with folate synthesis.
- Antiparasitic Effects : Compounds containing benzoxazepin structures have been studied for their effects against parasitic diseases such as leishmaniasis and Chagas disease. The inhibition of specific enzymes in the metabolic pathways of these parasites may be a mechanism of action for this compound .
- Anticancer Properties : Some studies suggest that similar compounds may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. The structural features of N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide could contribute to such effects .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity. For example:
- Inhibitory Effects on Enzymes : Research has shown that certain derivatives can inhibit enzymes critical for the survival of pathogens like Trypanosoma cruzi, the causative agent of Chagas disease .
- Structure Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the benzoxazepin core can significantly affect biological activity and selectivity towards target enzymes .
Case Studies
- Antibacterial Testing : A study evaluated the antibacterial efficacy of related sulfonamide compounds against various bacterial strains. Results indicated that modifications in the side chains could enhance activity against resistant strains.
- Antiparasitic Activity : In vitro studies demonstrated that certain analogs of this compound exhibited IC50 values in the low micromolar range against Trypanosoma cruzi .
Comparison with Similar Compounds
Functional Group and Pharmacophore Analysis
- Sulfamoyl Group : Critical for hydrogen bonding and target binding (e.g., sulfonamide drugs like sulfamethoxazole) .
- Benzooxazepin Core : Provides rigidity and modulates pharmacokinetics compared to smaller heterocycles (e.g., isoxazole in ).
- Propionamide Linker : Enhances solubility and serves as a spacer for pharmacophore alignment, as seen in and .
Preparation Methods
Synthesis of the Benzoxazepin Core
The 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin scaffold is synthesized via a cyclocondensation strategy. A representative protocol adapted from PI3K inhibitor syntheses involves:
Starting Material Preparation :
- 2-Amino-5-ethylphenol is reacted with ethyl acetoacetate in acidic ethanol to form the corresponding β-ketoamide.
- Cyclization is induced via heating at 80–100°C in toluene with p-toluenesulfonic acid (PTSA), yielding the tetrahydrobenzooxazepinone intermediate.
Dimethylation :
Key Analytical Data :
Sulfamoylation at the C8 Position
Introduction of the sulfamoyl group proceeds via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. The patent details sulfamoylation using chlorosulfonyl isocyanate (CSI), though modified conditions are required for the benzoxazepin substrate:
Reaction Setup :
- The benzoxazepin amine (1 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
- CSI (1.2 equiv) is added dropwise at −10°C, followed by stirring for 12 h at room temperature.
Workup :
Optimization Insights :
Propionamide Functionalization
The final propionamide group is introduced via acylation of the aniline intermediate. Following methodologies from anticonvulsant agent synthesis:
Acylation Protocol :
- 4-(Sulfamoyl)aniline (1 equiv) is treated with propionyl chloride (1.5 equiv) in the presence of triethylamine (2 equiv) in DCM.
- Reaction proceeds at 0°C to room temperature for 4 h, monitored by TLC.
Purification :
- Crude product is recrystallized from ethanol/water (4:1) to afford white crystals (mp 142–144°C).
Spectroscopic Validation :
- 13C NMR (101 MHz, DMSO-d6): δ 9.8 (CH2CH3), 28.5 (COCH2), 172.3 (CONH), 126–140 ppm (aromatic carbons).
- HPLC Purity : >98% (C18 column, acetonitrile/water 60:40, 1 mL/min).
Comparative Analysis of Methodologies
Method C’s microwave-assisted cyclization reduces reaction time by 50% but requires specialized equipment. CSI-based sulfamoylation (Method A) offers higher regioselectivity compared to SO2Cl2.
Challenges and Alternative Approaches
Stereochemical Control :
Sulfamoyl Hydrolysis :
Scale-Up Limitations :
- CSI is moisture-sensitive and hazardous, complicating large-scale production. Alternative reagents like sulfamic acid/POCl3 show promise in pilot studies.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydrobenzo[b][1,4]oxazepin core, followed by sulfamoylation and propionamide coupling. Key steps include:
- Core synthesis : Cyclocondensation of substituted benzoxazepine precursors under reflux conditions .
- Sulfamoylation : Reaction with sulfamoyl chloride derivatives in anhydrous dichloromethane with triethylamine as a base .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
- Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfamoyl chloride) and reaction time (48–72 hours) improves yields to ~60–70% .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR confirm the presence of ethyl, dimethyl, and sulfamoyl groups (e.g., δ 1.2 ppm for ethyl CH3, δ 3.3 ppm for dimethyl CH3) .
- Mass spectrometry (HRMS) : Accurate mass measurement (e.g., m/z 487.62 [M+H]+) validates molecular formula .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect impurities .
- Limitations : Physical properties like melting point and solubility data are inconsistently reported; differential scanning calorimetry (DSC) is recommended for further characterization .
Q. What solvents and conditions are suitable for solubility testing in biological assays?
- Methodological Answer :
- Primary solvents : DMSO (for stock solutions, 10 mM) due to the compound’s low aqueous solubility .
- Aqueous compatibility : Dilute in PBS (pH 7.4) with <0.1% Tween-80 to prevent aggregation .
- Stability : Monitor degradation via UV-Vis spectroscopy (λmax 270 nm) under refrigerated (4°C) and room-temperature conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data validation : Replicate assays using standardized protocols (e.g., fixed cell lines, ATP-based viability assays) to minimize variability .
- Dose-response curves : Compare EC50 values across studies; discrepancies >10-fold may indicate assay-specific artifacts (e.g., serum interference) .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Target identification : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS proteomics .
- Pathway analysis : RNA-seq profiling of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, kinase signaling) .
- Molecular docking : Simulate binding to predicted targets (e.g., kinases, GPCRs) using AutoDock Vina; validate with mutagenesis .
Q. How can the pharmacological profile be optimized while minimizing off-target effects?
- Methodological Answer :
- Structural analogs : Synthesize derivatives with modified sulfamoyl or propionamide groups to enhance selectivity .
- QSAR modeling : Corrogate substituent effects (e.g., logP, polar surface area) with activity/toxicity data to prioritize candidates .
- In vitro toxicity screening : Use hepatic (HepG2) and cardiac (hiPSC-CMs) models to assess hepatotoxicity and arrhythmia risk .
Q. What experimental designs are recommended for assessing stability under physiological conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate in simulated gastric fluid (pH 2) and plasma (37°C); analyze degradation via LC-MS .
- Metabolite identification : Use liver microsomes + NADPH to identify CYP450-mediated metabolites; compare with in vivo plasma samples .
Q. How can researchers leverage structural analogs to establish structure-activity relationships (SAR)?
- Methodological Answer :
- Analog synthesis : Replace ethyl with isopropyl/allyl groups or modify the oxazepin ring’s substituents .
- Biological testing : Compare IC50 values in enzyme inhibition assays (e.g., HDACs, kinases) to map critical functional groups .
- Computational modeling : Generate 3D pharmacophore models to rationalize SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
